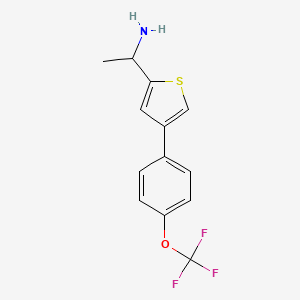

1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine

CAS No.:

Cat. No.: VC13737786

Molecular Formula: C13H12F3NOS

Molecular Weight: 287.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12F3NOS |

|---|---|

| Molecular Weight | 287.30 g/mol |

| IUPAC Name | 1-[4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]ethanamine |

| Standard InChI | InChI=1S/C13H12F3NOS/c1-8(17)12-6-10(7-19-12)9-2-4-11(5-3-9)18-13(14,15)16/h2-8H,17H2,1H3 |

| Standard InChI Key | VVWKLVJLPBFQSD-UHFFFAOYSA-N |

| SMILES | CC(C1=CC(=CS1)C2=CC=C(C=C2)OC(F)(F)F)N |

| Canonical SMILES | CC(C1=CC(=CS1)C2=CC=C(C=C2)OC(F)(F)F)N |

Introduction

Synthesis Pathways

The synthesis of 1-(4-(4-(Trifluoromethoxy)phenyl)thiophen-2-yl)ethanamine involves multi-step organic reactions. A general pathway includes:

-

Thiophene Functionalization:

Starting with thiophene, selective substitution at the 2-position is achieved using electrophilic aromatic substitution reactions. -

Phenylation:

The thiophene derivative is coupled with a trifluoromethoxy-substituted phenyl group using Suzuki or Heck cross-coupling reactions. -

Amination:

The ethanamine moiety is introduced via reductive amination or nucleophilic substitution.

These steps require precise control of reaction conditions to ensure high yields and purity.

Potential Applications

3.1 Pharmaceutical Applications:

The trifluoromethoxy group is known to enhance lipophilicity and metabolic stability in drug molecules. Compounds with similar scaffolds have been investigated for their potential as:

-

CNS-active agents: Due to their ability to cross the blood-brain barrier.

-

Anti-inflammatory drugs: Leveraging the electron-withdrawing properties of the trifluoromethoxy group.

3.2 Agrochemical Applications:

Heterocyclic amines like this compound are often explored for pesticidal or herbicidal activities due to their bioactive nature.

3.3 Material Science:

The unique electronic properties of thiophene derivatives make them candidates for use in organic semiconductors and conductive polymers.

Safety and Handling

Given its functional groups, the compound may exhibit moderate reactivity under certain conditions:

-

Toxicity: Likely moderate; safety data should be consulted before handling.

-

Storage Conditions: Store in a cool, dry place away from oxidizing agents.

-

Handling Precautions: Use appropriate personal protective equipment (PPE).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume